9-[4-(Trifluoromethyl)phenyl]-9H-xanthene
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Overview
Description
9-[4-(Trifluoromethyl)phenyl]-9H-xanthene is an organic compound characterized by the presence of a xanthene core substituted with a trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of xanthene derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as tetrabutylammonium fluoride .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of reagents and catalysts can be optimized for cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
9-[4-(Trifluoromethyl)phenyl]-9H-xanthene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring.
Scientific Research Applications
9-[4-(Trifluoromethyl)phenyl]-9H-xanthene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Mechanism of Action
The mechanism of action of 9-[4-(Trifluoromethyl)phenyl]-9H-xanthene involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
9-Phenyl-9H-xanthene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group but differs in its core structure and applications.
4-(Trifluoromethyl)phenol: Another trifluoromethyl-substituted compound with distinct properties and uses.
Uniqueness
The presence of the trifluoromethyl group in 9-[4-(Trifluoromethyl)phenyl]-9H-xanthene imparts unique chemical properties, such as increased lipophilicity and metabolic stability . These characteristics make it particularly valuable in applications requiring enhanced binding affinity and stability.
Properties
CAS No. |
112305-08-5 |
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Molecular Formula |
C20H13F3O |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
9-[4-(trifluoromethyl)phenyl]-9H-xanthene |
InChI |
InChI=1S/C20H13F3O/c21-20(22,23)14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-12,19H |
InChI Key |
ZCCTVSFDJQSEFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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